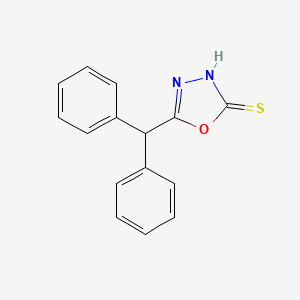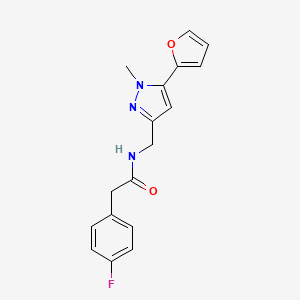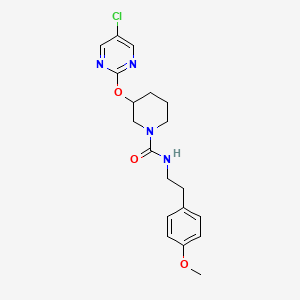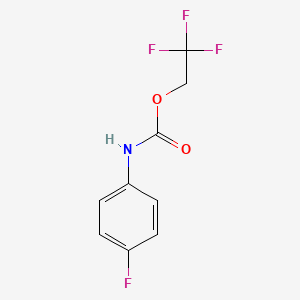
5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The diphenylmethyl group attached to the oxadiazole ring contributes to the compound’s unique properties .
Synthesis Analysis
The synthesis of “this compound” involves the S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide . The intermediate 2-chloro-N-(pyrazin-2-yl)acetamide is prepared by the acetylation of 2-aminopyrazine with chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by IR, NMR, and mass spectral data . The compound contains an oxadiazole ring and a diphenylmethyl group, contributing to its unique structural properties .科学的研究の応用
Antioxidant Potential
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a related compound to 5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol, exhibits significant antioxidant properties. This compound's ability to scavenge free radicals was investigated in various assays, revealing a potential to abrogate oxidation and induce endogenous defense systems, making it a promising candidate for further antioxidant research (Shehzadi et al., 2018).
Antimicrobial and Antioxidant Properties
5-Substituted 1,3,4-oxadiazole-2-thiol derivatives, which include this compound, have been shown to possess potent antimicrobial and antioxidant properties. These compounds were synthesized using a green chemistry approach and demonstrated remarkable activities comparable to standard controls, indicating their potential in treating various diseases (Yarmohammadi et al., 2020).
Corrosion Inhibition
Certain derivatives of 1,3,4-oxadiazole, like this compound, have been studied for their corrosion inhibition properties. These compounds exhibit a protective layer formation on mild steel surfaces in sulphuric acid, suggesting their potential application in corrosion prevention (Ammal et al., 2018).
Structural Characterization
The structural characteristics of compounds like this compound have been explored using various spectroscopic methods. Such studies aid in understanding the compound's properties and potential applications in different fields (Nayak et al., 2013).
作用機序
Target of Action
The compound “5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol” is structurally similar to Modafinil . Modafinil is a wakefulness-promoting agent used primarily to treat narcolepsy . It is known to target a family of wakefulness-promoting and sleep-suppressing peptides, the orexins . The neurons of these peptides are activated by Modafinil .
Mode of Action
The exact mechanism of action of Modafinil is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil also activates glutamatergic circuits while inhibiting GABA .
Biochemical Pathways
The biochemical pathways affected by Modafinil involve the regulation of metabolites to ensure that the output of the pathways meets biological demand . The activation of orexin neurons by Modafinil is associated with psychoactivation and euphoria .
Pharmacokinetics
Modafinil is readily absorbed after oral administration, reaching maximum plasma concentrations at 2–4 hours post-administration . It achieves pharmacokinetic steady state within 2–4 days . Its pharmacokinetics are dose-independent between 200 and 600 mg/day .
Result of Action
The result of Modafinil’s action is primarily the promotion of wakefulness in individuals with sleep disorders such as narcolepsy . It has also been used off-label for cognitive enhancement . Some studies suggest modest improvements in attention and executive functions .
Action Environment
The action of Modafinil can be influenced by various environmental factors. For instance, the exposure potential of any substance depends largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure . The potential effects of exposure to a substance are a direct consequence of the chemical reactivity of that substance .
特性
IUPAC Name |
5-benzhydryl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c19-15-17-16-14(18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCKTVQLIQQBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2902082.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)


![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)

![9-(2,5-dimethoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2902095.png)


![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)

![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)